GPLGIAGQ TFA
Description
Contextual Significance of Peptides in Stimuli-Responsive Biomaterials
Peptides, short chains of amino acids, are fundamental building blocks of life and, more recently, of "smart" biomaterials. These materials are engineered to respond to specific environmental triggers, a field where peptides offer unparalleled advantages due to their biocompatibility, biodegradability, and functional specificity. vt.edu Stimuli-responsive biomaterials can react to various cues, including pH, temperature, light, and, crucially, the presence of specific enzymes. vt.eduacs.orgnih.govacs.org This responsiveness allows for the creation of sophisticated systems for applications like targeted drug delivery and tissue engineering. vt.eduacs.org By incorporating specific peptide sequences, scientists can design materials that undergo conformational changes, release therapeutic agents, or self-assemble precisely when and where they are needed. vt.edu
Fundamental Principles of Enzyme-Sensitive Linkers
Enzyme-sensitive linkers are molecular components designed to be stable under normal physiological conditions but to break apart when they encounter a target enzyme. researchgate.netresearchgate.net This principle is central to targeted therapies, where a therapeutic agent is attached to a carrier molecule via a linker. nih.gov The linker keeps the therapeutic inactive and contained until it reaches a specific location, such as a tumor microenvironment, where the target enzyme is highly active. researchgate.net
Peptides are ideal candidates for these linkers because their amino acid sequences can be tailored to be recognized and cleaved by specific proteases (enzymes that break down proteins and peptides). nih.govrsc.orgrsc.org The cleavage of the linker triggers the release of the payload, ensuring that the therapeutic effect is localized, which can enhance efficacy and reduce damage to healthy tissues. The specificity of the peptide sequence for its target enzyme is paramount for the linker's function. rsc.org
Overview of Matrix Metalloproteinases (MMPs) in Biological and Research Paradigms
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes whose primary function is to degrade and remodel the extracellular matrix (ECM)—the network of proteins and other molecules that provides structural and biochemical support to surrounding cells. mdpi.comersnet.orgfrontiersin.org This family includes various subgroups such as collagenases, gelatinases, and stromelysins, each with specificity for different ECM components. mdpi.com
Under normal physiological conditions, MMPs play essential roles in processes like embryonic development, wound healing, angiogenesis (the formation of new blood vessels), and tissue repair. mdpi.comfrontiersin.orgcdnsciencepub.com However, the activity of MMPs is tightly regulated. When this balance is disrupted, their activity is implicated in the progression of numerous diseases, including cancer, arthritis, and cardiovascular conditions. mdpi.comersnet.orgfrontiersin.org In cancer, for instance, MMPs are known to facilitate tumor growth, invasion, and metastasis by breaking down the ECM, allowing cancer cells to migrate. frontiersin.orgcdnsciencepub.com This overexpression in pathological tissues makes MMPs a prime target for diagnostic and therapeutic strategies, including their use as triggers for enzyme-sensitive linkers. researchgate.net The peptide GPLGIAGQ is specifically recognized and cleaved by MMP-2, a member of the gelatinase subgroup. medchemexpress.commedchemexpress.comtargetmol.com
Historical Development and Initial Academic Recognition of GPLGIAGQ (TFA)
The first MMP was discovered in 1962 from a tadpole's tail, identified by its ability to degrade collagen. frontiersin.orgresearchgate.net This discovery opened the door to a vast field of research. By the early 1990s, several MMPs, including MMP-2 (also known as gelatinase A), had been characterized. nih.gov MMP-2 was noted for its role in degrading type IV collagen and gelatin and its involvement in tumor progression and metastasis. nih.govuwaterloo.ca
The development of specific peptide substrates was a critical step in studying MMP function and harnessing their activity for biomedical applications. The octapeptide sequence Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln (GPLGIAGQ) was identified as a substrate that is efficiently cleaved by MMP-2. medchemexpress.commedchemexpress.comuwaterloo.ca Its utility as a stimulus-sensitive linker was recognized in research focused on creating targeted drug delivery systems. Early academic work, such as a 2014 study published in Biomaterials, demonstrated the use of the GPLGIAGQ sequence in creating MMP-2-sensitive polymeric micelles for co-delivering siRNA and hydrophobic drugs to tumors. biocompare.com Subsequent research further solidified its role, using it in nanoparticles for photodynamic therapy and in dendrimer conjugates to enhance tumor penetration. medchemexpress.combiocompare.com These studies established GPLGIAGQ as a reliable tool for designing nanocarriers that can specifically respond to the enzymatic environment of tumors. medchemexpress.commedchemexpress.comtargetmol.com
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O10.C2HF3O2/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32;3-2(4,5)1(6)7/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50);(H,6,7)/t17-,18-,19-,20-,21-,26-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBVKEAINFXNHD-WCDCSSCGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54F3N9O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Molecular Characterization of Gplgiagq Tfa
Elucidating the Primary Structure: The Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln Sequence
The foundational structure of this octapeptide is its specific sequence of eight amino acid residues: Glycine-Proline-Leucine-Glycine-Isoleucine-Alanine-Glycine-Glutamine. This primary structure dictates the fundamental chemical properties of the molecule. The sequence is recognized and cleaved by matrix metalloproteinase-2 (MMP-2), an enzyme often overexpressed in tumor environments, making the peptide a valuable tool in designing MMP2-triggered drug delivery systems. xcessbio.comtargetmol.comtargetmol.com
The arrangement of these amino acids—a combination of small (glycine, alanine), hydrophobic (leucine, isoleucine), and polar (glutamine) residues, along with the unique cyclic structure of proline—gives rise to its specific three-dimensional conformation and its susceptibility to enzymatic cleavage.
The Significance of Trifluoroacetic Acid (TFA) as a Counterion
Synthetic peptides are commonly produced using solid-phase peptide synthesis (SPPS), a process that often utilizes trifluoroacetic acid (TFA) for cleaving the completed peptide from the solid support resin and removing protecting groups. nih.govmdpi.comgenscript.com Consequently, the final lyophilized peptide product is typically a salt, with trifluoroacetate (B77799) (TFA) anions electrostatically interacting with the positively charged sites on the peptide chain. mdpi.comgenscript.com
Conformational Analysis and Structural Determinants of Peptide Function
The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. For a relatively short and flexible peptide like GPLGIAGQ, it is likely to exist as an ensemble of different conformations in solution rather than a single rigid structure. ptbioch.edu.pl The specific amino acid sequence, particularly the presence of proline, introduces a certain degree of conformational rigidity.
The study of peptide conformation employs a variety of experimental and theoretical techniques. ptbioch.edu.pl Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution, providing insights into the spatial proximity of different atoms. nih.gov Other methods like circular dichroism (CD) can provide information about the secondary structure elements, such as helices or sheets, that the peptide might adopt. ptbioch.edu.pl Computational methods, including molecular dynamics simulations, can be used to explore the potential conformational landscape of the peptide. ptbioch.edu.pl The conformation of GPLGIAGQ is what allows it to fit into the active site of MMP-2, enabling its function as a cleavable linker.
Advanced Elemental Compositional Analysis of GPLGIAGQ (TFA)
A complete chemical characterization of GPLGIAGQ (TFA) includes an analysis of its elemental composition. This analysis confirms the identity and purity of the synthetic peptide and accounts for the presence of the TFA counterion. The molecular formula for the peptide itself (GPLGIAGQ) is C31H53N9O10, while the complete formula including one molecule of trifluoroacetic acid is C33H54F3N9O12. xcessbio.com
The gross weight of a lyophilized peptide sample typically includes not only the peptide itself but also bound water and counterions. iris-biotech.debiosynth.com The net peptide content (NPC), which represents the actual percentage of peptide in the sample, is often determined using techniques like quantitative amino acid analysis (AAA) or elemental analysis (CHN analysis). iris-biotech.debiosynth.comambiopharm.com For GPLGIAGQ (TFA), elemental analysis would determine the percentages of carbon, hydrogen, nitrogen, oxygen, and fluorine, allowing for the verification of the empirical formula and the stoichiometric ratio of the peptide to the TFA counterion.
Table 1: Chemical and Physical Properties of GPLGIAGQ (TFA)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C33H54F3N9O12 | xcessbio.comfishersci.combio-connect.nl |
| Molecular Weight | 825.83 g/mol | xcessbio.comtargetmol.combio-connect.nl |
| Amino Acid Sequence | Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln | xcessbio.comtargetmol.comtargetmol.com |
Table 2: Constituent Amino Acids of GPLGIAGQ
| Amino Acid | Abbreviation |
|---|---|
| Glycine (B1666218) | Gly |
| Proline | Pro |
| Leucine | Leu |
| Isoleucine | Ile |
| Alanine (B10760859) | Ala |
Synthetic Methodologies for Gplgiagq Tfa and Its Functional Conjugates
Solid-Phase Peptide Synthesis (SPPS) for GPLGIAGQ Derivatization
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like GPLGIAGQ. openaccessjournals.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. beilstein-journals.orgbachem.com This approach simplifies the purification process at each step, as excess reagents and soluble by-products can be removed by simple filtration and washing, while the peptide remains anchored to the solid phase. bachem.com
Fmoc-Based Chemistry for Polypeptide Chain Elongation
The most common strategy for SPPS is based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group of the amino acids. beilstein-journals.orgnih.gov The synthesis of GPLGIAGQ via Fmoc-SPPS begins with the C-terminal amino acid, glutamine (Gln), being attached to a suitable resin. beilstein-journals.org The peptide chain is then elongated from the C-terminus to the N-terminus through repeated cycles of deprotection and coupling. bachem.com
Each cycle consists of two main steps:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide. This is typically achieved by treating the resin with a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edu
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. beilstein-journals.org This process is repeated for each amino acid in the GPLGIAGQ sequence: Glycine (B1666218), Alanine (B10760859), Isoleucine, Glycine, Leucine, Proline, and finally Glycine.
Side chains of amino acids that could interfere with the coupling reactions are protected with acid-labile groups, which remain stable during the base-mediated Fmoc removal but are cleaved in the final step. thermofisher.com
Microwave-Assisted Synthesis Enhancements for GPLGIAGQ
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become a powerful tool for accelerating the production of peptides, including sequences like GPLGIAGQ. nih.govscirp.org By applying microwave energy, the reaction times for both the coupling and deprotection steps can be dramatically reduced. google.com Coupling reactions that might take an hour at room temperature can often be completed in as little as five minutes, while deprotection can be reduced to around three minutes. nih.gov This significant reduction in synthesis time not only increases throughput but can also improve the purity of the crude peptide by minimizing the duration of exposure to conditions that might cause side reactions. scirp.org
Cleavage and Isolation Techniques for Crude GPLGIAGQ (TFA)
Once the assembly of the GPLGIAGQ sequence on the solid support is complete, the peptide must be cleaved from the resin and the permanent side-chain protecting groups must be removed. bachem.com This process yields the crude peptide, which is then purified.
Trifluoroacetic Acid-Mediated Resin Cleavage
In Fmoc-based SPPS, the final cleavage step is typically performed using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comsigmaaldrich.comscilit.com The peptide-resin is treated with a cleavage "cocktail" consisting of a high concentration of TFA (e.g., 95%). wpmucdn.comsigmaaldrich.com The TFA is strong enough to break the bond linking the peptide to the resin and also to remove the acid-labile protecting groups from the amino acid side chains (such as the t-butyl group used for glutamine). thermofisher.com The resulting crude peptide is obtained as a TFA salt, which is soluble in the cleavage mixture. wikipedia.org
Bioconjugation Strategies for Integrating GPLGIAGQ into Nanocarriers
The octapeptide GPLGIAGQ is a well-recognized substrate for matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are often overexpressed in the microenvironment of various tumors. medchemexpress.combac-lac.gc.ca This enzymatic specificity makes GPLGIAGQ (TFA), the trifluoroacetic acid salt form of the peptide, a valuable component in the design of "smart" nanocarriers that can respond to the tumor microenvironment for targeted drug delivery. medchemexpress.comnih.gov Bioconjugation strategies focus on integrating this peptide into nanocarrier systems like liposomes and micelles, often as part of a larger mechanism for controlled release or enhanced cellular uptake. medchemexpress.comnih.gov
Covalent Ligation to Liposomal Frameworks
Covalently attaching the GPLGIAGQ peptide to the surface of liposomes is a key strategy for creating MMP-responsive drug delivery systems. medchemexpress.comnih.gov This process typically involves linking the peptide to a lipid component that can be stably incorporated into the liposome's bilayer. researchgate.netnih.gov
A common method involves the use of pre-functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal). nih.gov In this approach, a cysteine residue, which contains a thiol (-SH) group, is added to the GPLGIAGQ peptide sequence (e.g., Ac-CSSSGPLGIAGQSSS-COOH). frontiersin.org The thiol group of the cysteine can then react with the maleimide (B117702) group on the DSPE-PEG2000 anchor, forming a stable thioether bond. nih.govresearchgate.net This positions the GPLGIAGQ peptide at the distal end of the PEG chain on the liposome (B1194612) surface.
Another strategy utilizes the reaction between a pyridyldithio (PDP) functional group on a lipid and a thiol group on the peptide. nih.gov For instance, a peptide containing the GPLGIAGQ sequence and a terminal cysteine can be coupled to a phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine-N-[3-(2-pyridyldithio)propionate] (PDP-DOPE) via a thiol-disulfide exchange reaction. nih.gov This results in the peptide being linked to the liposome surface through a disulfide bond, which can offer an additional layer of stimuli-responsiveness, as disulfide bonds can be cleaved in the reducing environment found inside cells.
These covalent ligation techniques ensure that the peptide is securely attached to the liposome while being accessible to MMPs in the target environment. researchgate.netfrontiersin.org The specific chemistry can be chosen to control the orientation and density of the peptide on the liposomal surface, which are critical factors for efficient enzymatic cleavage and subsequent drug release or cellular uptake. upenn.edunih.gov
Table 1: Methodologies for Covalent Ligation of GPLGIAGQ to Liposomes
| Lipid Anchor with Functional Group | Peptide Functional Group | Resulting Covalent Bond | Reference |
| DSPE-PEG2000-Maleimide | Cysteine (Thiol) | Thioether | nih.gov |
| PDP-DOPE | Cysteine (Thiol) | Disulfide | nih.gov |
Incorporation into Micellar Assembly Architectures
The GPLGIAGQ peptide is also integrated into micellar nanocarriers, which are self-assembling structures typically formed from amphiphilic block copolymers. medchemexpress.comnih.gov In this context, the peptide often serves as an MMP-sensitive linker between the hydrophilic (e.g., polyethylene (B3416737) glycol, PEG) and hydrophobic (e.g., poly(ε-caprolactone), PCL) blocks of the copolymer or between a polymer block and a conjugated drug molecule. pnas.orgnih.gov
One synthetic approach involves creating a triblock copolymer, such as mPEG-Peptide-PCL. nih.gov Here, the GPLGIAGQ sequence is synthesized and then coupled between a methoxy-PEG (mPEG) block and a PCL block. This amphiphilic copolymer can then self-assemble in an aqueous solution to form micelles with a PCL core, suitable for encapsulating hydrophobic drugs, and a hydrophilic PEG corona that incorporates the MMP-sensitive GPLGIAGQ linker. nih.gov
In another strategy, the peptide links a hydrophilic polymer to a hydrophobic drug, creating a polymer-drug conjugate that can self-assemble. For example, a PEG-GPLGIAGQ conjugate can be synthesized and then linked to a drug like paclitaxel (B517696) (PTX). pnas.org The resulting amphiphilic PEG-GPLGIAGQ-PTX conjugate can form micelles where the hydrophobic PTX forms the core and the hydrophilic PEG forms the shell. pnas.org Research has shown that these conjugates can self-assemble into near-spherical micelles. pnas.org Sometimes, these are mixed with other copolymers, like TATp-PEG1000-PE, to form mixed micelles with enhanced stability and cellular penetration capabilities after enzyme cleavage. pnas.org
A similar approach modifies existing polymers like Pluronic P123. The hydrophilic ends of the P123 triblock copolymer can be functionalized and then coupled with the GPLGIAGQ-NH2 peptide to create a P123-GQ8 conjugate. nih.govdovepress.com These modified polymers can then be used, sometimes in combination with other materials like succinylated gelatin, to form MMP-responsive micelles. nih.govdovepress.com The cleavage of the peptide by MMPs disrupts the micellar structure or alters its surface properties, triggering the release of the encapsulated drug. nih.govdovepress.com
Table 2: Examples of GPLGIAGQ in Micellar Architectures
| Micellar System Component | Role of GPLGIAGQ | Resulting Nanostructure | Key Finding | Reference |
| mPEG-Peptide-PCL | Linker between hydrophilic (mPEG) and hydrophobic (PCL) blocks | Core-shell micelles | Enzyme-responsive carrier for drug loading. | nih.gov |
| PEG-GPLGIAGQ-PTX | Linker between hydrophilic polymer (PEG) and hydrophobic drug (PTX) | Self-assembling prodrug micelles | Complete cleavage of the linker by MMP2 was observed. | pnas.org |
| Pluronic P123 (P123)-GPLGIAGQ | MMP-sensitive moiety conjugated to P123 | Mixed micelles with succinylated gelatin | Micelles release drug in response to MMP2/9. | nih.govdovepress.com |
Controlled PEGylation and Enzyme-Triggered De-PEGylation Mechanisms
A significant challenge in nanocarrier design is the "PEG dilemma": while PEGylation provides stability and prolongs circulation time, the dense PEG layer can hinder cellular uptake and interaction with target cells. pnas.orgthno.org Using the GPLGIAGQ peptide as an enzyme-cleavable linker provides a sophisticated solution to this problem through triggered de-PEGylation. nih.govpnas.org
In this design, the PEG shield is attached to the nanocarrier (liposome or micelle) via the GPLGIAGQ peptide linker. pnas.orgnih.gov In the bloodstream and healthy tissues, the PEG layer remains intact, protecting the nanocarrier from premature degradation and clearance. thno.org Upon reaching the tumor microenvironment, which has elevated levels of MMPs, the GPLGIAGQ linker is cleaved. bac-lac.gc.canih.gov This enzymatic action detaches the PEG layer, "de-shielding" the nanocarrier.
This de-PEGylation can have several strategic consequences. Firstly, it can expose a previously hidden cell-penetrating peptide (CPP), such as TATp or r9, that was also part of the nanocarrier assembly. pnas.orgnih.gov The now-exposed CPP can significantly enhance the internalization of the nanocarrier into tumor cells. pnas.org Secondly, the removal of the PEG layer can cause a switch in the surface charge of the nanoparticle, for instance, from neutral or slightly negative to positive, which can promote interaction with the negatively charged cell membranes and facilitate uptake. dovepress.com
Studies have demonstrated the efficacy of this mechanism. For example, in PEGylated liposomal systems, MMP-2 can trigger the removal of the PEG-GPLGIAGQ shield, leading to enhanced cellular internalization. pnas.org Similarly, for micelles formed from mPEG-Peptide-PCL conjugates, MMP-2 cleavage of the GPLGIAGQ sequence exposes the r9 CPP, improving the penetration of the nanoparticles into tumor cells. nih.gov This enzyme-triggered mechanism allows for a spatially controlled activation of the nanocarrier's therapeutic potential directly at the site of disease. nih.govdovepress.com
Enzymatic Reactivity and Substrate Specificity of Gplgiagq
Elucidation of Matrix Metalloproteinase-2 (MMP2) Recognition and Cleavage Sites
The peptide GPLGIAGQ is well-established as a substrate for Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A. The recognition and subsequent cleavage of this peptide by MMP-2 are dictated by the specific amino acid sequence and the structural conformation it presents to the enzyme's active site.
MMPs typically recognize and cleave peptide bonds based on specific consensus motifs. For MMP-2, one of the well-characterized motifs is PXX↓X(Hy), where 'P' is Proline, 'X' is any amino acid, '↓' indicates the scissile bond, and 'X(Hy)' is a hydrophobic residue. The GPLGIAGQ sequence fits this motif, with Proline at the P3 position and a hydrophobic residue (Isoleucine) at the P1' position. The canonical cleavage site for MMPs occurs between the P1 and P1' residues. In the GPLGIAGQ sequence, these positions are occupied by Glycine (B1666218) (Gly) and Isoleucine (Ile), respectively. Therefore, the enzymatic cleavage of GPLGIAGQ by MMP-2 occurs at the Gly-Ile peptide bond, yielding two fragments: GPLG and IAGQ.
Studies on MMP-2 substrate specificity have highlighted the importance of residues in the P3, P2, and P1' positions for ligand binding and recognition. The proline at the P3 position in GPLGIAGQ likely plays a crucial role in orienting the peptide within the catalytic cleft of MMP-2, facilitating efficient hydrolysis.
Quantitative Assessment of Enzymatic Hydrolysis Kinetics
The efficiency of enzymatic hydrolysis of a substrate by an enzyme is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Kм), the catalytic constant (kcat), and the specificity constant (kcat/Kм). While GPLGIAGQ is widely cited as an MMP-2 substrate, specific and comprehensive kinetic data for its hydrolysis are not extensively detailed in publicly available literature. However, the kinetic analysis of other fluorogenic and peptide substrates for MMP-2 provides a framework for understanding its enzymatic processing.
Kinetic parameters are typically determined by incubating the enzyme with varying concentrations of the substrate and measuring the initial reaction velocity. For instance, the hydrolysis of the fluorogenic peptide (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH2 by MMP-2 yielded a Kм of 33.3 µM, indicating the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Further studies have reported the catalytic efficiency (kcat/Kм) for other MMP-2 substrates. For example, the hydrolysis of a triple-helical peptide (THP) substrate, 5FAM6-THP, by human MMP-2 showed a kcat/Kм value of 1.5 × 10⁴ M⁻¹s⁻¹. These values, while not specific to GPLGIAGQ, illustrate the range of catalytic efficiencies MMP-2 exhibits towards its substrates and the methodologies used for their determination.
Table 1: Representative Enzyme Kinetic Parameters for MMP-2 with Various Substrates
| Substrate | Kм (µM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| OmniMMP Fluorogenic Peptide | 33.3 | N/A | N/A | |
| 5FAM3-THP | N/A | N/A | 1.1 x 10⁴ | |
| 5FAM6-THP | N/A | N/A | 1.5 x 10⁴ |
N/A: Not available in the cited source. The table presents data for other substrates to illustrate the kinetic parameters of MMP-2, as specific values for GPLGIAGQ were not found in the searched literature.
Comparative Substrate Specificity Against Other Proteases (e.g., MMP9, Cathepsin B)
The specificity of a peptide substrate is crucial for its use in targeted applications. While GPLGIAGQ is a robust substrate for MMP-2, its reactivity with other proteases, such as the closely related MMP-9 and the lysosomal cysteine protease Cathepsin B, determines its selectivity.
MMP-9: MMP-2 and MMP-9, both classified as gelatinases, share significant structural homology and have overlapping, yet distinct, substrate specificities. Several sources indicate that the GPLGIAGQ sequence can also be cleaved by MMP-9. However, studies comparing the substrate recognition profiles of MMP-2 and MMP-9 have revealed that MMP-2 can be significantly more selective for certain peptide sequences. For example, substrates containing L/IXX↓X(Hy) motifs were found to be 8- to almost 200-fold more selective for MMP-2 over MMP-9. The residue at the P2 position of the substrate is a key determinant in conferring selectivity between these two enzymes. While both enzymes can cleave GPLGIAGQ, the efficiency of this cleavage can differ, with MMP-2 often showing higher activity for such sequences. In some contexts, the specific activity of MMP-9 has been found to be higher than that of MMP-2 in certain cancer tissues.
Cathepsin B: Cathepsin B is a lysosomal cysteine protease with substrate preferences that are distinctly different from those of MMPs. Cathepsin B preferentially cleaves peptide bonds
Advanced Applications in Targeted Delivery Systems and Chemical Biology Research
Rational Design of MMP2-Responsive Nanocarriers Utilizing GPLGIAGQ
The GPLGIAGQ sequence is widely employed as a stimulus-sensitive linker in various nanocarriers to achieve MMP2-triggered tumor targeting. medchemexpress.comtargetmol.comglpbio.combiocat.com This strategy leverages the overexpression of MMP2 in tumor tissues to induce changes in the nanocarrier's properties, such as its surface characteristics or size, leading to enhanced tumor accumulation and penetration. acs.org
Stimulus-Sensitive Linkers in Liposomal Drug Delivery Systems
In liposomal systems, the GPLGIAGQ peptide is often used as an MMP2-sensitive linker to create "sheddable" polyethylene (B3416737) glycol (PEG) coatings. pnas.orgacs.org PEGylation is a common strategy to prolong the circulation time of nanocarriers, but it can also hinder the interaction between the liposome (B1194612) and target cells, a phenomenon known as the "PEG dilemma". thno.org
To overcome this, liposomes are designed where the PEG layer is attached to the liposome surface via the GPLGIAGQ peptide linker. pnas.org In the bloodstream and healthy tissues where MMP2 levels are low, the PEG shell remains intact, providing stability and stealth properties. Upon reaching the tumor microenvironment, the high concentration of MMP2 cleaves the GPLGIAGQ linker, triggering the detachment or "deshielding" of the PEG layer. medchemexpress.compnas.orgmedchemexpress.com This unmasking of the underlying liposome surface facilitates enhanced cellular internalization by the tumor cells. pnas.org This approach has been investigated in PEGylated liposomal nanocarriers to improve the delivery of chemotherapeutics. pnas.org
Micellar Formulations for Targeted Cargo Release
GPLGIAGQ is also integral to the design of MMP2-sensitive polymeric micelles for the targeted delivery of therapeutic agents, including hydrophobic drugs and siRNA. medchemexpress.comtargetmol.com These micelles are typically self-assembled from amphiphilic block copolymers where the GPLGIAGQ sequence is incorporated as a cleavable linker. nih.govbiocompare.comnih.gov
In one design, a self-assembling micellar nanopreparation was created using a PEG-peptide-paclitaxel conjugate, with GPLGIAGQ acting as the MMP2-sensitive peptide. pnas.org In the tumor environment, the cleavage of the peptide by MMP2 leads to the release of the drug conjugate. pnas.org Studies have demonstrated that such MMP2-responsive micelles can effectively deliver cargo. For instance, docetaxel-loaded micelles with an MMP-2/9 sensitive peptide linker showed significantly higher cellular uptake in MMP-overexpressing HT1080 cells compared to non-sensitive micelles. nih.gov Similarly, multifunctional polymeric micelles using an MMP2-sensitive linker were developed for the co-delivery of siRNA and doxorubicin, showcasing the versatility of this approach. targetmol.combiocompare.com
| Nanocarrier System | Linker/Peptide | Cargo | Key Finding | Reference(s) |
| PEGylated Liposomes | GPLGIAGQ | Chemotherapeutics | MMP2-triggered PEG deshielding enhances cellular internalization. | pnas.org |
| Polymeric Micelles | GPLGIAGQ | Paclitaxel (B517696) (PTX) | MMP2-sensitive release of IAGQ-PTX from self-assembled micelles. | pnas.org |
| Polymeric Micelles | GPLGIAGQ | siRNA, Doxorubicin | Tumor-specific co-delivery of hydrophobic drugs and siRNA. | targetmol.combiocompare.com |
| Pluronic P123 Micelles | GPLGIAGQ -NH2 | Paclitaxel (Ptx) | Ptx release efficiency was dependent on MMP2/9 concentration. | nih.gov |
Integration into Photodynamic Therapy (PDT) Systems
The specific cleavability of GPLGIAGQ by MMP2 makes it an ideal component for creating activatable photosensitizers for photodynamic therapy (PDT). medchemexpress.comglpbio.commedchemexpress.com This strategy aims to keep the photosensitizer in an inactive or "quenched" state until it reaches the MMP2-rich tumor environment, thereby minimizing off-target phototoxicity.
Engineering of MMP2-Targeted Photosensitizer Conjugates
Researchers have synthesized unique MMP2-targeted photosensitizer conjugates using the GPLGIAGQ peptide. medchemexpress.comglpbio.combiocompare.com In a common approach, a photosensitizer and a quenching molecule are linked together by the GPLGIAGQ sequence. This construct can then be incorporated into a nanocarrier system. For example, photosensitizers have been conjugated to the surface of gold nanorods (GNRs) via an MMP2-cleavable peptide linker. thno.org In another study, MMP2-targeting and redox-responsive PEGylated nanoparticles were developed carrying the photosensitizer Chlorin e6, demonstrating a targeted approach for cancer imaging and PDT. medchemexpress.combiocompare.com These engineered systems are designed so that the photosensitizer's activity is suppressed in its native, conjugated state. thno.org
Cleavage-Activated Photosensitizer Release Mechanisms
The activation of the photosensitizer is triggered by the enzymatic cleavage of the GPLGIAGQ linker by MMP2. thno.org This cleavage separates the photosensitizer from its quencher, restoring its ability to generate cytotoxic reactive oxygen species (ROS) upon light irradiation. thno.org
A key mechanism for this activation is based on Förster Resonance Energy Transfer (FRET) or other quenching phenomena. For instance, when a photosensitizer like pyropheophorbide-a (PPa) is conjugated to gold nanorods via the GPLGIAGQ linker, the GNRs act as efficient quenchers of both fluorescence and singlet oxygen generation. thno.org Upon cleavage of the peptide by MMP2, the photosensitizer is released from the GNR surface, leading to the recovery of its fluorescence and phototoxic activity. thno.org In vitro studies have confirmed this activation mechanism; in MMP2-overexpressing HT1080 cells, a significant increase in fluorescence and phototoxicity was observed, whereas no such effect was seen in MMP2-deficient BT20 cells. thno.org
| PDT System Component | Photosensitizer | Quencher/Nanostructure | Activation Mechanism | Reference(s) |
| Peptide Conjugate | Pyropheophorbide-a (PPa) | Gold Nanorod (GNR) | Cleavage of the linker by MMP2 releases PPa from the quenching GNR surface, restoring fluorescence and phototoxicity. | thno.org |
| PEGylated Nanoparticles | Chlorin e6 (Ce6) | Polymeric Nanoparticle | MMP2-targeting nanoparticles designed for imaging and PDT. | medchemexpress.combiocompare.com |
| Nanoprobe | IR-780 | Gold Nanoshells (GNS) | MMP2-sensitive peptide directs the nanoprobe to neoplastic cells for combined PTT and PDT. | frontiersin.org |
Mechanisms of Enhanced Cellular Internalization Facilitated by GPLGIAGQ
The cleavage of the GPLGIAGQ peptide by MMP2 not only triggers drug release but can also directly or indirectly facilitate the enhanced uptake of the nanocarrier by tumor cells. pnas.orgmedchemexpress.com This is a crucial step for intracellular drug delivery.
The primary mechanism for enhanced internalization is the "PEG deshielding" strategy discussed previously. pnas.orgmedchemexpress.com The removal of the protective PEG layer in the tumor microenvironment exposes the core nanocarrier, which can then interact more readily with the cell membrane, leading to increased uptake. pnas.org
Studies investigating the endocytic pathways have shown that for certain nanoparticle systems incorporating the GPLGIAGQ-r9 peptide, macropinocytosis is the main uptake mechanism for successful internalization into A549 lung cancer cells. nih.gov This was determined by using various endocytosis inhibitors, where the macropinocytosis inhibitor cytochalasin D showed the strongest inhibition of nanoparticle uptake. nih.gov This multi-stage approach, combining MMP2-sensitivity with a CPP, creates a highly specific and efficient system for intracellular drug delivery. pnas.orgresearchgate.net
PEG Deshielding to Modulate Nanoparticle Cellular Uptake
A primary challenge in nanomedicine is the so-called "PEG dilemma". nih.govacs.org Poly(ethylene glycol) (PEG) is widely used to coat nanoparticles, creating a "stealth" layer that helps the nanoparticles evade the immune system and prolongs their circulation time in the bloodstream. acs.org However, this protective PEG layer also hinders the interaction between the nanoparticle and target cells, which can significantly reduce cellular uptake and limit therapeutic efficacy. nih.gov
To address this, researchers have incorporated the MMP2-cleavable GPLGIAGQ linker into the design of PEGylated nanocarriers. medchemexpress.compnas.org In this strategy, the PEG shield is attached to the nanoparticle's surface via the GPLGIAGQ peptide sequence. bac-lac.gc.ca These nanoparticles remain inert and protected during circulation. Upon reaching a tumor microenvironment where MMP2 is overexpressed, the enzyme recognizes and cleaves the GPLGIAGQ linker. bac-lac.gc.canih.gov This cleavage triggers the detachment, or "deshielding," of the PEG layer. pnas.orgnih.gov The removal of the PEG corona exposes the underlying nanoparticle or previously hidden targeting moieties, facilitating enhanced interaction with and penetration into tumor cells. pnas.org For example, one study demonstrated that MMP2 pretreatment of nanoparticles containing a GPLGIAGQ linker significantly increased their penetration into multicellular tumor spheroids. pnas.org This enzyme-triggered deshielding is a key strategy for modulating nanoparticle behavior and enhancing cellular internalization specifically at the site of disease. medchemexpress.com
Specificity of Cellular Targeting via MMP2 Overexpression
The effectiveness of GPLGIAGQ-based systems hinges on the differential expression of MMP2 between diseased and healthy tissues. rsc.org Many malignant tumors, such as fibrosarcoma and certain breast cancers, exhibit significantly elevated levels of extracellular MMP2, making it a reliable biomarker for targeted therapies. bac-lac.gc.canih.gov
Research has demonstrated the specificity of this targeting mechanism by comparing the performance of MMP2-sensitive nanoparticles in cell lines with varying levels of MMP2 expression. nih.gov For instance, in a study comparing docetaxel-loaded micelles, those containing an MMP-2/9-sensitive peptide linker (analogous in function to GPLGIAGQ) showed significantly greater cytotoxicity and cellular uptake in HT1080 human fibrosarcoma cells, which are known to overexpress MMP2. nih.gov In contrast, in MCF-7 human breast adenocarcinoma cells, which have low MMP2 expression, the cytotoxic effect was markedly lower and comparable to that of non-sensitive micelles. nih.gov This indicates that the cleavage of the peptide linker, and subsequent drug action, is highly dependent on the presence of the target enzyme.
The following table summarizes the differential cytotoxicity observed in one such study, highlighting the specificity endowed by the enzyme-cleavable linker.
| Cell Line | MMP-2/9 Expression Level | IC₅₀ of MMP-Sensitive Micelles (µg/mL) | IC₅₀ of Non-Sensitive Micelles (µg/mL) |
|---|---|---|---|
| HT1080 | High | 0.064 | 0.122 |
| MCF-7 | Low | 0.131 | 0.135 |
This data illustrates that the therapeutic efficacy of the MMP-sensitive formulation is significantly enhanced in the presence of high MMP2 levels, confirming that the GPLGIAGQ sequence serves as a highly specific trigger for activating the nanocarrier in the target environment. nih.gov
Prodrug Design and Enzyme-Activated Release Research
The GPLGIAGQ peptide is a cornerstone of advanced prodrug strategies, enabling the creation of therapeutic agents that remain inert until activated by a specific enzymatic trigger. researchgate.netuea.ac.uk This approach is fundamental to achieving spatiotemporally controlled release, which aims to concentrate a drug's activity at the desired site and time, thereby maximizing therapeutic benefit while minimizing systemic side effects. researchgate.net
GPLGIAGQ as a Cleavable Pro-Moiety for Prodrug Activation
In prodrug design, a "pro-moiety" is a chemical group temporarily attached to a drug to mask its activity. ijpcbs.com The GPLGIAGQ sequence can function as a cleavable peptide pro-moiety, or as a linker connecting a drug to a larger carrier or pro-moiety. researchgate.netuea.ac.uk The core principle is that the drug, when conjugated to this peptide, is rendered biologically inactive and non-toxic. uea.ac.uk
This inactive complex is designed to circulate systemically without affecting healthy tissues, where MMP2 levels are typically low. rsc.org When the prodrug accumulates in the tumor microenvironment, the overexpressed MMP2 cleaves the GPLGIAGQ linker. bac-lac.gc.ca This enzymatic cleavage releases the active drug from its carrier or removes the inactivating pro-moiety, restoring its therapeutic function precisely at the tumor site. uea.ac.uk This enzyme-activated strategy has been applied to various therapeutic agents, including chemotherapeutics and photosensitizers for photodynamic therapy, to reduce their systemic toxicity and enhance their tumor-specific action. medchemexpress.comglpbio.combiocompare.com
Strategies for Spatiotemporally Controlled Release of Bioactive Agents
Spatiotemporal control refers to the ability to dictate both the location (spatial) and the timing (temporal) of drug release. mdpi.com The use of the GPLGIAGQ linker is a powerful strategy to achieve this goal.
Spatial Control: Release is spatially restricted to tissues where the activating enzyme, MMP2, is overexpressed. researchgate.net By designing nanocarriers or prodrugs that are only activated by MMP2, the therapeutic action is localized to the pathological site (e.g., a solid tumor), sparing healthy organs and tissues from drug-induced toxicity. researchgate.nettandfonline.com
Temporal Control: The release of the drug is temporally controlled, occurring only when the delivery system encounters the MMP2 enzyme. researchgate.net This prevents premature drug release during circulation and ensures that the bioactive agent becomes available upon arrival at the target. rsc.org
This strategy has been explored in various delivery platforms, including micelles, liposomes, and hydrogels. medchemexpress.comnih.govdovepress.com For example, hydrogels incorporating the GPLGIAGQ sequence can degrade and release their therapeutic payload in a controlled manner in response to the high protease activity found in certain disease environments, such as diabetic wounds or tumors. dovepress.com This enzyme-responsive degradation allows for sustained, on-demand drug delivery tailored to the specific microenvironment of the disease. rsc.orgdovepress.com
Advanced Spectroscopic and Chromatographic Characterization of Gplgiagq Tfa and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of synthetic peptides like GPLGIAGQ (TFA). mtoz-biolabs.com It is instrumental in assessing the purity of the crude product after synthesis and isolating the target peptide from byproducts. mtoz-biolabs.compeptide.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for peptide analysis due to its high resolving power for molecules with varying hydrophobicity. mtoz-biolabs.comhuji.ac.il The development of a robust RP-HPLC method is a critical first step for characterizing GPLGIAGQ.
The stationary phase selection is crucial; columns with C18 (octadecylsilyl) bonded silica (B1680970) are standard for peptide separations. peptide.comnih.gov The pore size of the stationary phase material is also a key parameter, with wide-pore columns (e.g., 300 Å) being suitable for larger peptides to ensure proper interaction and prevent peak broadening. ymc.co.jp For a relatively short peptide like GPLGIAGQ, a standard pore size of 100-120 Å is often sufficient. ymc.co.jp The initial method development involves injecting the peptide sample onto the selected column and running a broad gradient of an organic solvent to determine the approximate elution time, which serves as the basis for further optimization. peptide.com
The mobile phase composition is a critical factor that is manipulated to achieve optimal separation of the target peptide from impurities. phenomenex.com For peptide separations by RP-HPLC, the mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an acidic modifier. mtoz-biolabs.com
Solvents and Modifiers : Acetonitrile (ACN) is the most common organic solvent (Solvent B) due to its low viscosity and UV transparency. phenomenex.com Water is the typical aqueous solvent (Solvent A). phenomenex.com Trifluoroacetic acid (TFA) is frequently added to both mobile phases at a concentration of 0.05% to 0.1%. peptide.comnestgrp.com TFA acts as an ion-pairing agent, binding to the positively charged sites on the peptide, which neutralizes the charge and reduces undesirable interactions with residual silanol (B1196071) groups on the silica support, resulting in sharper, more symmetrical peaks. nestgrp.comsepscience.com
Gradient Elution : A gradient elution, where the concentration of the organic solvent is gradually increased over time, is standard for peptide analysis. mtoz-biolabs.com This allows for the separation of compounds with a wide range of hydrophobicities. A shallow gradient provides better resolution between the main peptide peak and closely eluting impurities. peptide.com For instance, a method for a lipopeptide containing the GPLGIAGQ sequence involved a gradient of 20% to 100% Solvent B (1% TFA in ACN) over 18 minutes, using a C18 column. nih.gov Another method used an even faster gradient for an antibody-drug conjugate containing the same peptide sequence. google.com
Below is a table summarizing typical HPLC conditions for analyzing peptides like GPLGIAGQ.
| Parameter | Typical Value | Purpose |
| Column | C18, 2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle size | Stationary phase for hydrophobic interaction. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent with ion-pairing agent. peptide.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent with ion-pairing agent. peptide.com |
| Gradient | 5% to 60% B over 20-40 minutes | To elute peptides with varying hydrophobicities. peptide.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls analysis time and resolution. |
| Temperature | 25 - 70 °C | Can alter selectivity and improve peak shape. ymc.co.jp |
| Detection | UV at 214-220 nm | Wavelength for detecting the peptide backbone. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry is an indispensable tool for the quality control of synthetic peptides, providing precise molecular weight data to confirm identity and information to verify the amino acid sequence. nih.govspringernature.com
ESI-HR-TOF-MS is a powerful technique for the accurate mass determination of peptides. Electrospray ionization is a soft ionization method that allows intact peptide molecules to be transferred into the gas phase as multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺). researchgate.net The Time-of-Flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy, often to within a few parts per million (ppm). This allows for the unambiguous confirmation of the peptide's elemental composition.
For example, ESI-HR-TOF-MS analysis of a lipopeptide derivative containing the GPLGIAGQ sequence yielded specific multiply charged ions, confirming its molecular weight. nih.govmdpi.com The observation of ions such as [M+2H]²⁺ and [M+3H]³⁺ is characteristic of peptide analysis by ESI-MS. mdpi.com
Table of Representative ESI-HR-TOF-MS Data for a GPLGIAGQ-Containing Lipopeptide Data adapted from studies on MMP-sensitive lipopeptides. nih.govmdpi.com
| Ion | Calculated m/z | Observed m/z |
| [M+2H]²⁺ | 1503.7211 | 1503.7206 |
| [M+3H]³⁺ | 702.8175 | 702.8170 |
Tandem mass spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. nih.gov In this technique, a specific precursor ion (e.g., the [M+2H]²⁺ ion of GPLGIAGQ) is selected and isolated within the mass spectrometer. This ion is then fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). mdpi.com The fragmentation preferentially occurs at the peptide amide bonds, generating a series of predictable fragment ions, primarily b- and y-ions. wikipedia.org
The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be deduced de novo and confirmed against the expected sequence. wikipedia.orgarxiv.org The high-resolution capabilities of modern instruments allow for the confident assignment of these fragment ions. mdpi.com
Theoretical Fragmentation Table for GPLGIAGQ (Monoisotopic Masses)
| Amino Acid | b-ion m/z | y-ion m/z |
| G | 58.0290 | 729.3907 (Full Peptide) |
| P | 155.0817 | 672.3697 |
| L | 268.1658 | 575.3170 |
| G | 325.1873 | 462.2329 |
| I | 438.2714 | 405.2114 |
| A | 509.3085 | 292.1273 |
| G | 566.3300 | 221.0902 |
| Q | 694.3886 | 164.0687 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
While HPLC and MS confirm purity and primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. oxinst.comipb.pt For a peptide like GPLGIAGQ, 1D and 2D NMR experiments are employed.
A one-dimensional (1D) ¹H NMR spectrum provides initial information, showing signals for all the protons in the molecule. oxinst.com For instance, the ¹H NMR spectrum of the related peptide GPLGIAGQ-NH₂ has been reported, confirming its synthesis. nih.gov The chemical shifts of the amide (NH), alpha-carbon (CαH), and side-chain protons are characteristic of the specific amino acid residues and the peptide's local environment. ipb.pt
Two-dimensional (2D) NMR techniques are essential for assigning these resonances and elucidating the structure. researchgate.net
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues by revealing through-bond proton-proton connectivities. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance restraints for determining the peptide's secondary and tertiary structure.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbon atoms, aiding in the assignment of the carbon backbone and side chains.
Analysis of NMR data can reveal the presence of specific secondary structures, such as turns or helices, and can be used to study peptide dynamics and interactions with other molecules. nih.gov
Theoretical and Computational Investigations of Gplgiagq Tfa Interactions
Computational Modeling of Enzyme-Substrate Docking and Binding with MMP2
Computational docking is a technique used to predict the preferred orientation of one molecule (the ligand, GPLGIAGQ) when bound to a second (the receptor, MMP-2) to form a stable complex. The primary goal of docking GPLGIAGQ to MMP-2 is to understand the specific interactions that lead to its recognition and subsequent cleavage.
The catalytic domain of MMP-2 features a deep active site cleft containing a catalytic zinc ion (Zn2+). This zinc ion is crucial for the enzyme's hydrolytic activity. The active site also includes a specificity pocket, known as the S1' subsite, which is a key determinant of substrate selectivity. For optimal cleavage, the peptide substrate must fit snugly into this cleft, with the scissile bond (the bond to be broken) positioned correctly near the zinc ion. In GPLGIAGQ, the cleavage occurs between the glycine (B1666218) (Gly) and isoleucine (Ile) residues.
Table 2: Key Interacting Residues in the MMP-2 Active Site and Potential GPLGIAGQ Interactions
| MMP-2 Residue/Component | Location/Role | Potential Interaction with GPLGIAGQ |
|---|---|---|
| Zinc (Zn2+) ion | Catalytic Center | Coordination with the carbonyl oxygen of the scissile Glycine. |
| Glu121 (PDB dependent) | Catalytic Residue | Acts as a general base in the hydrolysis reaction. |
| S1' Subsite Residues | Specificity Pocket | Hydrophobic interactions with the Isoleucine side chain. |
In Silico Approaches for Rational Design of GPLGIAGQ Functionality
In silico methods can be used to rationally design new peptide sequences based on GPLGIAGQ with modified or enhanced properties, such as improved binding affinity, greater selectivity for MMP-2 over other MMPs, or increased stability.
One common approach is alanine (B10760859) scanning mutagenesis . In this computational method, each amino acid of GPLGIAGQ is systematically replaced with an alanine residue, and the change in binding affinity to MMP-2 is calculated. This helps to identify "hotspot" residues that are critical for the interaction. For example, replacing the isoleucine at the P1' position would likely result in a significant loss of binding affinity, confirming its importance for fitting into the S1' pocket.
Another strategy involves substitutional analysis , where residues are replaced with other natural or non-natural amino acids to explore improvements. For instance, to enhance binding affinity, one might computationally test substitutions in the residues flanking the scissile bond to optimize interactions with the MMP-2 subsites. To improve selectivity, one could design modifications that exploit differences between the active sites of MMP-2 and other closely related MMPs. For example, if another MMP has a smaller S1' pocket, designing a bulkier P1' residue could enhance selectivity for MMP-2.
These in silico design strategies accelerate the development of more effective peptide-based tools for research and therapeutic applications by reducing the need for extensive and costly experimental screening.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| GPLGIAGQ (TFA) |
| Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln |
| Alanine |
| Glycine |
Future Research Directions and Translational Perspectives in Chemical Biology
Exploration of Novel Therapeutic Modalities Utilizing GPLGIAGQ-Based Systems
The primary application of the GPLGIAGQ peptide has been in designing drug delivery systems that target MMP-overexpressing tumors. nih.gov Future research is expanding this concept into more complex and multimodal therapeutic strategies. One promising avenue is the development of "theranostic" nanoparticles, which combine therapeutic agents with imaging capabilities. By incorporating GPLGIAGQ as a cleavable linker, these nanoparticles can be engineered to release a potent drug payload while simultaneously activating an imaging agent upon encountering MMP-2. medchemexpress.com
Another innovative approach involves using GPLGIAGQ in photodynamic therapy (PDT). medchemexpress.com Researchers have synthesized MMP-2-targeted photosensitizers that remain inactive until the GPLGIAGQ linker is cleaved. medchemexpress.commedchemexpress.com This strategy ensures that the photosensitizer is only activated within the tumor environment, minimizing damage to healthy tissue and enhancing the precision of the treatment. Further exploration could involve combining this targeted PDT with other therapies, such as immunotherapy or chemotherapy, to create synergistic treatment regimens with enhanced efficacy.
| Therapeutic Modality | Mechanism of Action | Potential Advantage |
| Theranostics | MMP-2 cleavage of GPLGIAGQ linker releases both a drug and an imaging agent. | Enables simultaneous treatment and real-time monitoring of therapeutic response. |
| Photodynamic Therapy (PDT) | GPLGIAGQ linker cleavage activates a photosensitizer specifically in the tumor microenvironment. medchemexpress.commedchemexpress.com | Reduces off-target toxicity and improves the spatial control of therapy. |
| Combination Therapy | Integration of GPLGIAGQ-mediated drug release with other treatments like immunotherapy. | Synergistic effects could overcome drug resistance and improve overall outcomes. |
Engineering of Enhanced Enzymatic Specificity and Peptide Stability
While GPLGIAGQ is a well-established substrate for MMP-2, there is ongoing research to refine its properties. A key goal is to enhance its specificity for MMP-2 over other closely related matrix metalloproteinases, which can have overlapping substrate preferences. nih.gov This could be achieved through systematic amino acid substitutions around the cleavage site. Computational modeling and peptide library screening are powerful tools to identify novel sequences with superior selectivity, leading to even more precise targeting.
Furthermore, the inherent stability of peptides in biological systems is a critical challenge. nih.gov Peptides can be rapidly degraded by various proteases in the body, which can limit their effectiveness. nih.gov Strategies to improve the stability of GPLGIAGQ-containing systems include chemical modifications such as backbone cyclization or the incorporation of unnatural amino acids. nih.gov Encapsulating the peptide within a larger nanostructure, such as a liposome (B1194612) or a polymeric micelle, can also shield it from enzymatic degradation until it reaches the target site. medchemexpress.comnih.gov Research into these stabilizing strategies is crucial for translating GPLGIAGQ-based systems into clinically viable products.
Development of Advanced Analytical Techniques for In Situ Monitoring of Cleavage
The ability to monitor the cleavage of the GPLGIAGQ peptide in real-time and in situ would provide invaluable insights into enzyme activity and drug release kinetics within a biological system. Fluorescence Resonance Energy Transfer (FRET) is a powerful technique that has been employed for this purpose. nih.gov In a FRET-based system, a donor and acceptor fluorophore are attached to opposite ends of the GPLGIAGQ peptide. In the intact state, the proximity of the two fluorophores allows for energy transfer, resulting in a specific fluorescence signal. Upon cleavage by MMP-2, the fluorophores are separated, leading to a detectable change in the fluorescence spectrum.
Future research will likely focus on developing more sensitive and robust analytical methods. This could include the design of novel FRET pairs with improved photophysical properties or the development of entirely new sensing modalities. For instance, advanced mass spectrometry techniques could be adapted to detect cleavage products directly from tissue samples, providing a highly specific and quantitative measure of peptide cleavage. researchgate.net These analytical advancements will be critical for optimizing the design of GPLGIAGQ-based systems and for understanding their behavior in complex biological environments.
| Analytical Technique | Principle | Application in GPLGIAGQ Research |
| FRET | Distance-dependent energy transfer between two fluorophores. nih.gov | Real-time monitoring of peptide cleavage by MMP-2. nih.gov |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ions. researchgate.net | Direct detection and quantification of cleavage fragments. researchgate.net |
| Advanced Microscopy | High-resolution imaging of fluorescently labeled systems. | Visualization of nanoparticle disassembly and drug release at the cellular level. |
Integration of GPLGIAGQ into Multi-Responsive and Smart Biomaterials
The integration of GPLGIAGQ into "smart" biomaterials is a rapidly advancing field. nih.govfrontiersin.org These materials are designed to respond to multiple stimuli, allowing for highly controlled and sophisticated behavior. For example, a hydrogel could be designed to be sensitive to both MMP-2 and changes in pH. The GPLGIAGQ sequence would allow the hydrogel to degrade and release a drug in the presence of the enzyme, while pH-sensitive components could provide an additional layer of control, ensuring release only occurs in the acidic tumor microenvironment. mdpi.com
These multi-responsive systems could be used to create sophisticated platforms for tissue engineering and regenerative medicine. For instance, a scaffold containing GPLGIAGQ could be designed to release growth factors in a controlled manner in response to cellular enzyme activity, promoting tissue regeneration. The versatility of the GPLGIAGQ peptide makes it an ideal component for creating dynamic and intelligent biomaterials that can interact with biological systems in a programmable way. nih.gov
Addressing Challenges in Biological Barriers through GPLGIAGQ-Mediated Delivery Strategies
A major hurdle in drug delivery is overcoming the various biological barriers that protect tissues and organs. The GPLGIAGQ peptide can be cleverly utilized to address some of these challenges. For example, in the context of cancer therapy, many nanocarriers are designed with a polyethylene (B3416737) glycol (PEG) "stealth" layer to prolong their circulation time. mdpi.com However, this PEG layer can also hinder the uptake of the nanoparticle by tumor cells. medchemexpress.com
By incorporating a GPLGIAGQ linker between the nanoparticle and a portion of the PEG layer, a "PEG-sheddable" system can be created. medchemexpress.commdpi.com In the bloodstream, the nanoparticle remains shielded by the PEG. Upon reaching the tumor microenvironment, MMP-2 cleaves the GPLGIAGQ linker, shedding the outer PEG layer and exposing the underlying nanoparticle. medchemexpress.com This "de-shielding" enhances the cellular internalization of the nanocarrier, leading to more effective drug delivery. medchemexpress.commedchemexpress.com This strategy represents a sophisticated approach to navigating the complex biological landscape and improving the therapeutic index of nanomedicines. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for investigating Tfap2A/B function in neural development?
- Methodological Answer : Begin with lentiviral constructs (e.g., pCDH for overexpression, pLL3.7 for shRNA knockdown) to manipulate Tfap2A/B expression in HEK-293T cells . Validate protein expression via Western blot using SDS-PAGE and antibodies specific to Tfap2 isoforms. For in vivo studies, employ in situ electroporation in murine embryos, optimizing plasmid concentration (2–5 µL) and pulse parameters (250 mV, 50 ms) for targeted neural tissue delivery . Use confocal microscopy (e.g., Zeiss LSM-710) for post-hoc analysis of transfected cells.
Q. How should researchers design a controlled study for Tfap2A/B knockdown using shRNA?
- Methodological Answer : Clone validated shRNA sequences into pLL3.7 lentivectors, ensuring GFP/RFP reporters are included for transfection tracking. Include scramble shRNA controls to account for off-target effects. Perform parallel experiments with overexpression constructs (pCDH-Tfap2A/B) to confirm phenotype specificity. Post-transfection, quantify knockdown efficiency via qPCR and Western blot, normalizing to housekeeping genes/proteins (e.g., GAPDH) .
Q. What statistical methods are recommended for analyzing Tfap2-Pax2 co-expression data in neural tissues?
- Methodological Answer : Collect bilateral sagittal brain sections from at least three biological replicates. Manually define regions of interest (ROIs) using imaging software (e.g., ImageJ) to count immunopositive cells. Calculate co-expression percentages per ROI and apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes. Normalize against negative controls (e.g., sham-electroporated tissues) .
Advanced Research Questions
Q. How can researchers resolve contradictions between Tfap2A/B expression data from Western blot and immunohistochemistry?
- Methodological Answer : First, verify antibody specificity using knockout cell lines or competitive peptide assays. For Western blot, optimize protein extraction buffers to prevent isoform degradation (e.g., include protease inhibitors). For immunohistochemistry, test antigen retrieval methods (e.g., citrate buffer pH 6.0) to improve epitope accessibility. Cross-validate findings with RNA-seq data to confirm transcriptional vs. post-translational discrepancies . If contradictions persist, conduct co-immunoprecipitation to identify potential protein-protein interactions masking epitopes .
Q. What strategies optimize in vivo electroporation efficiency for Tfap2 studies in murine models?
- Methodological Answer : Pre-test plasmid purity (A260/A280 ratio >1.8) and concentration (1–2 µg/µL) to avoid toxicity. Use Fast Green dye during injection to visualize embryonic targeting. Adjust pulse parameters based on developmental stage: earlier embryos (E12.5) may require lower voltage (200 mV) to prevent tissue damage. Post-electroporation, sacrifice animals at staggered timepoints to capture dynamic expression patterns .
Q. How can multi-omics data be integrated to study Tfap2 regulatory networks in disease contexts?
- Methodological Answer : Combine ChIP-seq data (to identify Tfap2 binding sites) with RNA-seq (to assess downstream gene expression) and ATAC-seq (to map chromatin accessibility). Use bioinformatics tools like MEME Suite for motif analysis and Cytoscape for network visualization. Validate hypotheses via CRISPR-Cas9-mediated deletion of putative enhancers followed by phenotypic assays . For translational studies, correlate findings with clinical datasets (e.g., TCGA) to identify disease-relevant pathways .
Q. What frameworks ensure rigorous validation of Tfap2A/B hypotheses in highly specialized contexts (e.g., neurodevelopmental disorders)?
- Methodological Answer : Adopt the FFCCA principle:
- Feasible : Pilot studies to confirm technical reproducibility (e.g., lentiviral batch consistency).
- Focused : Narrow hypotheses to specific Tfap2 isoforms (A vs. B) and neural subtypes (e.g., dopaminergic neurons).
- Complex : Use combinatorial models (e.g., Tfap2A/B double knockouts) to study functional redundancy.
- Arguable : Frame questions around unresolved debates (e.g., "Does Tfap2A regulate synaptic plasticity independently of Pax2?").
- Clear : Predefine primary endpoints (e.g., axon guidance metrics) to avoid data dredging .
Data Management & Reproducibility
Q. How should researchers handle and share Tfap2A/B datasets to ensure reproducibility?
- Methodological Answer : Store raw imaging data in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing experimental conditions (e.g., electroporation parameters, antibody lot numbers). For computational analyses, provide Jupyter notebooks or R scripts with version-controlled dependencies. Publish validated plasmids via AddGene and include detailed protocols for lentiviral production in supplementary materials .
Q. What steps mitigate bias in Tfap2A/B functional studies using heterogeneous cell populations?
- Methodological Answer : Implement single-cell RNA sequencing (scRNA-seq) to dissect cell-type-specific effects. Use FACS sorting (GFP/RFP reporters) to isolate transfected cells prior to bulk analyses. For in vivo work, employ lineage tracing (e.g., Cre-lox) to track Tfap2-expressing progenitors. Statistically adjust for batch effects using tools like Combat in Seurat .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
